molecular formula C16H26N4O4 B034038 Torbafylline CAS No. 105102-21-4

Torbafylline

Cat. No. B034038
CAS RN: 105102-21-4
M. Wt: 338.4 g/mol
InChI Key: QSXXLDDWVCEBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Torbafylline is a xanthine derivative . It is a phosphodiesterase (PDE) inhibitor that attenuates burn-induced protein hydrolysis in rat skeletal muscle through activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway . It also inhibits the enhanced ubiquitin-proteasome-dependent protein hydrolysis in skeletal muscle of cancer- and sepsis-prone rats .


Molecular Structure Analysis

Torbafylline is a small molecule drug with the molecular formula C16H26N4O4 . The InChIKey, which is a unique identifier for chemical substances, is QSXXLDDWVCEBFP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Torbafylline are not available, it’s known that Torbafylline acts as a phosphodiesterase (PDE) inhibitor . This suggests that it interacts with PDE enzymes, possibly through binding to the enzyme’s active site and preventing it from breaking down cyclic adenosine monophosphate (cAMP).


Physical And Chemical Properties Analysis

Torbafylline has a molecular weight of 338.4 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

Torbafylline works by inhibiting phosphodiesterase (PDE), specifically through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway . This leads to the attenuation of burn-induced protein hydrolysis in rat skeletal muscle and the inhibition of enhanced ubiquitin-proteasome-dependent protein hydrolysis in skeletal muscle of cancer- and sepsis-prone rats .

Safety and Hazards

Torbafylline is intended for research use only and is not for human or veterinary use . Therefore, it should be handled with care and appropriate safety measures should be taken when handling it.

properties

IUPAC Name

7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXXLDDWVCEBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146952
Record name Torbafylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Torbafylline

CAS RN

105102-21-4
Record name Torbafylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105102-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torbafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torbafylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORBAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound was also obtained, for example, by Grignard synthesis from 7-ethoxymethyl-3-methyl-1-(5-oxohexyl)xanthine with methylmagnesium chloride in anhydrous ether analogously to Example 9.
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